molecular formula C12H12N2 B14443582 1-[(3-Ethenylphenyl)methyl]-1H-imidazole CAS No. 78430-90-7

1-[(3-Ethenylphenyl)methyl]-1H-imidazole

Cat. No.: B14443582
CAS No.: 78430-90-7
M. Wt: 184.24 g/mol
InChI Key: XXYOEWNJOWPMNT-UHFFFAOYSA-N
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Description

1-[(3-Ethenylphenyl)methyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound features a phenyl group substituted with an ethenyl group (vinyl group) attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Ethenylphenyl)methyl]-1H-imidazole can be achieved through several methods. One common approach involves the reaction of 3-ethenylbenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Ethenylphenyl)methyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 3-ethenylbenzaldehyde or 3-ethenylbenzoic acid.

    Reduction: Formation of 1-[(3-ethenylphenyl)methyl]-1,2-dihydroimidazole.

    Substitution: Formation of 3-ethenylbenzyl derivatives with nitro or halogen substituents.

Scientific Research Applications

1-[(3-Ethenylphenyl)methyl]-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(3-Ethenylphenyl)methyl]-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Benzyl-1H-imidazole: Lacks the ethenyl group, making it less reactive in certain chemical reactions.

    1-(3-Methylphenyl)methyl-1H-imidazole: Contains a methyl group instead of an ethenyl group, affecting its steric and electronic properties.

    1-(3-Chlorophenyl)methyl-1H-imidazole: Substituted with a chlorine atom, which can influence its reactivity and biological activity.

Uniqueness: 1-[(3-Ethenylphenyl)methyl]-1H-imidazole is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

CAS No.

78430-90-7

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

1-[(3-ethenylphenyl)methyl]imidazole

InChI

InChI=1S/C12H12N2/c1-2-11-4-3-5-12(8-11)9-14-7-6-13-10-14/h2-8,10H,1,9H2

InChI Key

XXYOEWNJOWPMNT-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC(=C1)CN2C=CN=C2

Origin of Product

United States

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